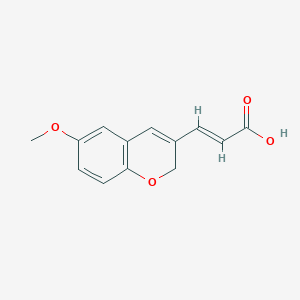
(2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a methoxy group and an acrylic acid moiety, which may contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chromene derivative and methoxy-substituted benzaldehyde.
Condensation Reaction: The chromene derivative undergoes a condensation reaction with the methoxy-substituted benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Acrylic Acid Moiety: The resulting intermediate is then subjected to a reaction with acrylic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
(2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical products.
作用机制
The mechanism of action of (2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and acrylic acid moiety may play crucial roles in its biological activity by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate inflammation, cell growth, and apoptosis.
相似化合物的比较
Similar Compounds
(2E)-3-(6-hydroxy-2H-chromen-3-yl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-(6-methoxy-2H-chromen-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
Uniqueness
(2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid is unique due to the presence of both a methoxy group and an acrylic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H12O4 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
(E)-3-(6-methoxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H12O4/c1-16-11-3-4-12-10(7-11)6-9(8-17-12)2-5-13(14)15/h2-7H,8H2,1H3,(H,14,15)/b5-2+ |
InChI 键 |
VKOHYTCVFGVKOV-GORDUTHDSA-N |
手性 SMILES |
COC1=CC2=C(C=C1)OCC(=C2)/C=C/C(=O)O |
规范 SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)
![N-[5-(Piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B13202322.png)


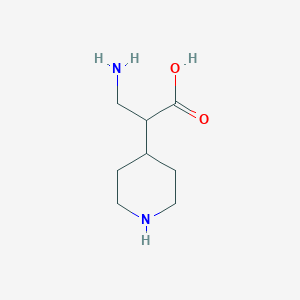
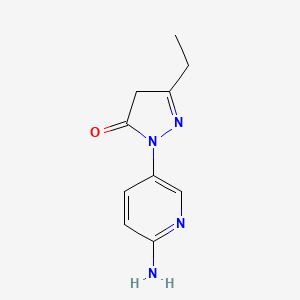
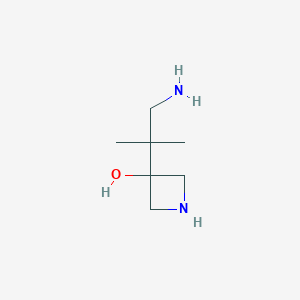

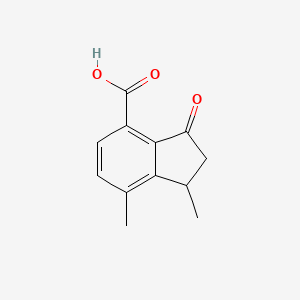

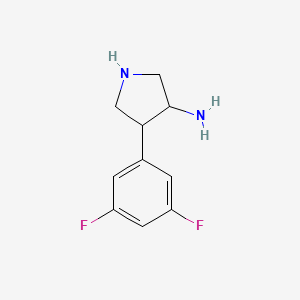
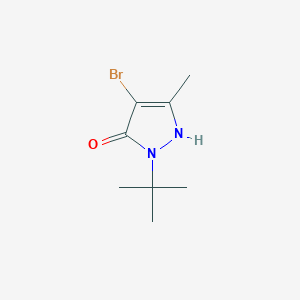
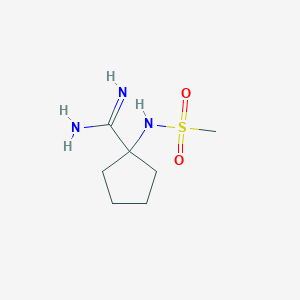
![3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)
